molecular formula C19H16N2O3 B4000626 N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide

N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide

Cat. No.: B4000626
M. Wt: 320.3 g/mol
InChI Key: GQTCMJDMKIJYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a nitro group at the 4-position and an amide linkage connecting it to a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide typically involves the reaction of 4-nitronaphthylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(4-aminonaphthalen-1-yl)-3-phenylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials with specific properties.

    Medicine: Investigated for its potential pharmacological properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide is not fully understood. it is believed to interact with cellular components through its nitro and amide functionalities. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biomolecules. The amide linkage may facilitate binding to specific proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitronaphthalen-1-yl)benzamide
  • N-(4-nitronaphthalen-1-yl)-2-phenylacetamide
  • N-(4-nitronaphthalen-1-yl)-3-phenylbutanamide

Uniqueness

N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide is unique due to its specific structural features, including the nitro-substituted naphthalene ring and the phenylpropanamide moiety. These structural elements confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-19(13-10-14-6-2-1-3-7-14)20-17-11-12-18(21(23)24)16-9-5-4-8-15(16)17/h1-9,11-12H,10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTCMJDMKIJYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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